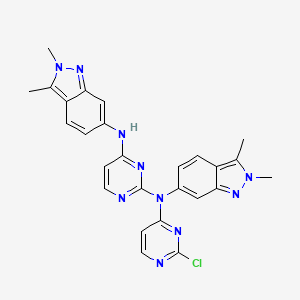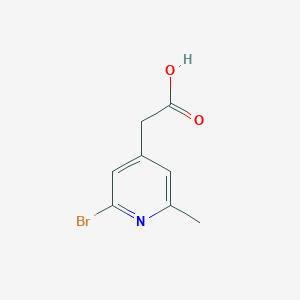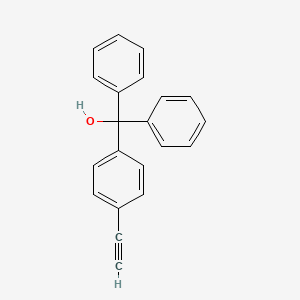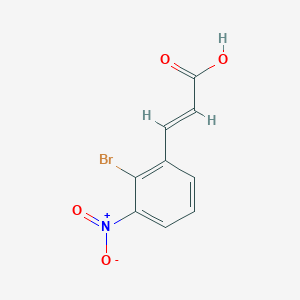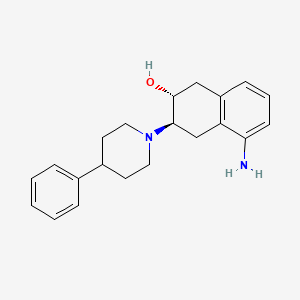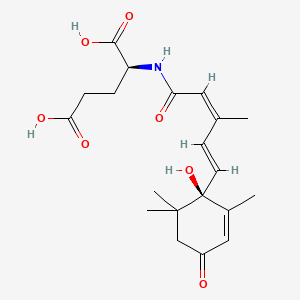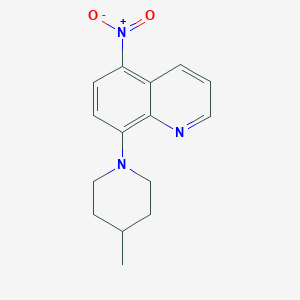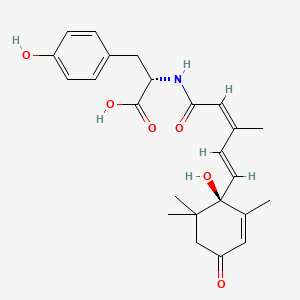
(+)-cis,trans-Abscisic Acid-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-cis,trans-Abscisic Acid-L-tyrosine is a conjugate of abscisic acid and L-tyrosine. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-tyrosine typically involves the conjugation of abscisic acid with L-tyrosine. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific pH levels to ensure the successful conjugation of the two molecules.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation and enzymatic catalysis. These methods offer environmentally friendly and cost-effective alternatives to traditional chemical synthesis.
化学反应分析
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
科学研究应用
(+)-cis,trans-Abscisic Acid-L-tyrosine has various scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of conjugated molecules.
Biology: It is used to investigate the role of abscisic acid and L-tyrosine in plant and animal physiology.
Medicine: It is explored for its potential therapeutic effects, such as its role in stress response and neuroprotection.
Industry: It is used in the development of biotechnological products, such as bio-based chemicals and pharmaceuticals.
作用机制
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-tyrosine involves its interaction with specific molecular targets and pathways. Abscisic acid exerts its effects by binding to abscisic acid receptors, which activate downstream signaling pathways involved in stress response and developmental processes. L-tyrosine, on the other hand, is a precursor for the synthesis of neurotransmitters, such as dopamine and norepinephrine, which play crucial roles in brain function and mood regulation.
相似化合物的比较
Similar Compounds
L-Dopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Phenylalanine: An essential amino acid that serves as a precursor to tyrosine.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-tyrosine is unique due to its dual functionality, combining the properties of abscisic acid and L-tyrosine. This conjugate offers a unique opportunity to study the combined effects of these two molecules in various biological and chemical contexts.
属性
分子式 |
C24H29NO6 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H29NO6/c1-15(9-10-24(31)16(2)12-19(27)14-23(24,3)4)11-21(28)25-20(22(29)30)13-17-5-7-18(26)8-6-17/h5-12,20,26,31H,13-14H2,1-4H3,(H,25,28)(H,29,30)/b10-9+,15-11-/t20-,24-/m0/s1 |
InChI 键 |
QASGYXAPXFZBQL-MQTUKKFGSA-N |
手性 SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)/C)O)(C)C |
规范 SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


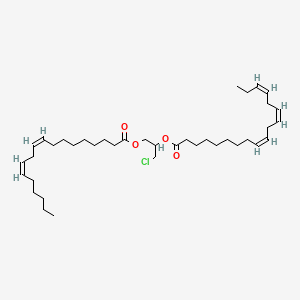
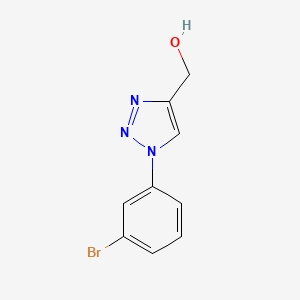
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
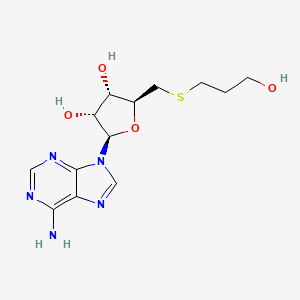
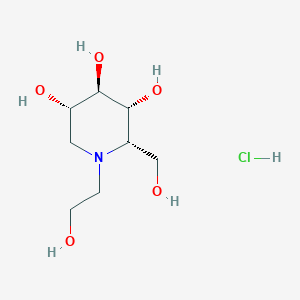
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
